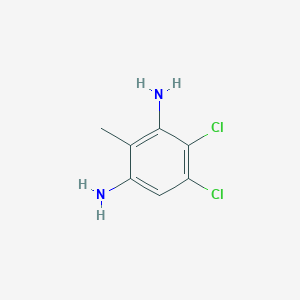

4,5-Dichloro-2-methylbenzene-1,3-diamine

Description

Properties

IUPAC Name |

4,5-dichloro-2-methylbenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-3-5(10)2-4(8)6(9)7(3)11/h2H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFAVTDAYQEKSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1N)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401267566 | |

| Record name | 1,3-Benzenediamine, 4,5-dichloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375068-66-8 | |

| Record name | 1,3-Benzenediamine, 4,5-dichloro-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375068-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediamine, 4,5-dichloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dichloro 2 Methylbenzene 1,3 Diamine

Classical Synthetic Routes to Halogenated Aromatic Diamine Precursors

The synthesis of halogenated aromatic diamines often relies on well-established reactions in organic chemistry. These classical routes typically involve the introduction of nitro groups followed by reduction, or the direct halogenation of an existing aromatic diamine scaffold.

Nitration and Subsequent Reduction Strategies for Substituted Benzenes

A common and versatile method for the introduction of amino groups onto an aromatic ring is through the nitration of a substituted benzene (B151609) precursor, followed by the chemical reduction of the resulting nitro groups. This two-step process is a cornerstone of aromatic chemistry.

The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. libretexts.orgchemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. docbrown.info The regioselectivity of the nitration is dictated by the directing effects of the substituents already present on the benzene ring. For instance, methyl groups are ortho-, para-directing, while chloro groups are also ortho-, para-directing but deactivating. libretexts.org

Once the nitro groups are in place, they can be reduced to amino groups using various reducing agents. Common methods include catalytic hydrogenation with catalysts like palladium, platinum, or Raney nickel, or chemical reduction using metals in acidic media, such as tin or iron in hydrochloric acid. orgsyn.org

A plausible synthetic precursor to 4,5-Dichloro-2-methylbenzene-1,3-diamine could be 1,2-dichloro-3-methylbenzene. Nitration of this starting material would be the first step. The directing effects of the chloro and methyl groups would influence the position of the incoming nitro groups. Following dinitration, a subsequent reduction step would yield a dichlorinated methylbenzene diamine.

Table 1: General Conditions for Nitration and Reduction of Substituted Benzenes

| Step | Reagents and Conditions | Typical Yield (%) |

| Nitration | Concentrated HNO₃, Concentrated H₂SO₄, 0-50 °C | 70-95 |

| Reduction | Fe/HCl or Sn/HCl, reflux; or H₂, Pd/C, pressure | 80-95 |

Electrophilic Halogenation Approaches on Methylbenzene-1,3-diamine Scaffolds

An alternative strategy involves the direct halogenation of a pre-existing methylbenzene-1,3-diamine. In this approach, the amino groups are already present on the aromatic ring, and the chlorine atoms are introduced via electrophilic aromatic substitution.

The amino groups are strong activating and ortho-, para-directing substituents. This makes the aromatic ring highly susceptible to electrophilic attack. However, the high reactivity can also lead to challenges in controlling the regioselectivity and preventing over-halogenation.

Chlorination can be carried out using various chlorinating agents, such as chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS), often in the presence of a suitable solvent. tandfonline.com The conditions must be carefully controlled to achieve the desired dichlorination at the 4- and 5-positions relative to the methyl group. The inherent directing effects of the two amino groups and the methyl group on 2-methylbenzene-1,3-diamine would strongly influence the positions of chlorination.

Targeted Synthesis of this compound

The specific synthesis of this compound requires a carefully planned sequence of reactions to ensure the correct placement of the chloro, methyl, and amino substituents on the benzene ring.

Multi-step Reaction Sequences for Aromatic Diamines

A logical multi-step synthesis is often necessary to control the regiochemistry of the final product. libretexts.org The order in which the functional groups are introduced is critical. For this compound, a potential synthetic pathway could start from a readily available substituted toluene (B28343) derivative.

One hypothetical route could begin with 2-methylaniline (o-toluidine). The synthesis could proceed as follows:

Dinitration: Introduction of two nitro groups onto the 2-methylaniline ring. The amino group is a strong ortho-, para-director, but under strongly acidic nitrating conditions, it is protonated to the anilinium ion, which is a meta-director. The methyl group is an ortho-, para-director. The interplay of these directing effects would need to be carefully considered.

Dichlorination: Introduction of two chlorine atoms. This step could be performed on the dinitrated intermediate. The nitro groups are deactivating and meta-directing.

Reduction: The final step would be the reduction of the two nitro groups to the corresponding amino groups to yield the target molecule.

Alternatively, starting from a dichlorinated toluene, such as 3,4-dichlorotoluene, one could perform dinitration followed by reduction. The success of this route would depend on the regioselectivity of the dinitration step.

Regioselective Chlorination in Benzene-1,3-diamine Derivatives

Achieving the specific 4,5-dichloro substitution pattern on a 2-methylbenzene-1,3-diamine core presents a regiochemical challenge. The two amino groups and the methyl group all activate the ring towards electrophilic substitution and have their own directing influences.

To control the regioselectivity of chlorination, several strategies can be employed. One approach is the use of protecting groups for the amines. Acylation of the amino groups to form amides, for example, can moderate their activating effect and alter their directing properties, potentially leading to a more controlled chlorination. Following the chlorination step, the protecting groups can be removed by hydrolysis to regenerate the amino groups.

Another strategy involves the careful choice of chlorinating agent and reaction conditions. Steric hindrance can also play a role in directing the incoming electrophile. The methyl group and potentially bulky protecting groups on the amines can block certain positions, favoring substitution at other, less hindered sites.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. sciencedaily.com In the synthesis of aromatic diamines, several green approaches are being explored. rsc.org

For the nitration step, traditional methods generate significant amounts of acidic waste. Greener alternatives include the use of solid acid catalysts or milder nitrating agents that can be recycled.

In the reduction of nitroarenes, the use of stoichiometric metallic reducing agents like iron or tin generates large amounts of metal waste. Catalytic hydrogenation is a greener alternative as it uses a small amount of catalyst and produces water as the only byproduct. Other green reduction methods are also being developed.

The use of hazardous solvents is another area of concern. Green chemistry encourages the use of safer solvents, such as water or supercritical fluids, or even solvent-free reaction conditions. The development of catalytic systems that can operate in these green media is an active area of research. While specific green synthetic routes for this compound are not extensively documented, the general principles of green chemistry can be applied to make its production more sustainable.

Development of Solvent-Free Approaches and Utilization of Alternative Solvents for Aromatic Diamine Synthesis

The reduction or elimination of volatile organic solvents is a primary goal of green chemistry. Traditional syntheses of aromatic amines often rely on solvents that are toxic, flammable, or environmentally persistent. Consequently, the development of solvent-free methods and the use of benign alternative solvents are areas of active investigation.

Solvent-Free Synthesis:

Solvent-free reactions, often conducted by grinding solid reactants together, can offer significant advantages in terms of reduced waste, lower costs, and simplified processing. nih.gov For the synthesis of aromatic diamines, solvent-free approaches can be particularly effective in condensation and substitution reactions. An efficient methodology for the synthesis of symmetrical methylene (B1212753) diesters has been developed through the direct reaction of aromatic carboxylates with 1,n-dihaloalkanes under solvent-free conditions, offering high product yields and an environmentally friendly approach. nih.gov While a direct solvent-free synthesis of this compound is not prominently reported, analogous reactions for the formation of C-N bonds under solvent-free conditions provide a strong precedent. For example, the nucleophilic substitution of activated aryl halides with amines can be facilitated by solid-state mixing, sometimes with the aid of a solid support or catalyst.

Alternative Solvents:

When a solvent is necessary, the focus shifts to greener alternatives that are less hazardous and derived from renewable resources. Water is an ideal green solvent, and its use in organic synthesis is expanding. For the synthesis of aromatic amines, water can be a viable medium, particularly in reactions involving water-soluble starting materials or under phase-transfer catalysis conditions.

Bio-derived solvents are also gaining traction. Dihydrolevoglucosenone (Cyrene™) and γ-valerolactone (GVL) are two examples of biodegradable solvents derived from waste cellulose (B213188) and lignocellulosic biomass, respectively, that are being explored as replacements for toxic dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP). nih.gov Other alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources like corncobs, and cyclopentyl methyl ether (CPME), which shows resistance to peroxide formation. sigmaaldrich.com The selection of an appropriate green solvent would depend on the specific reaction step in the synthesis of this compound, such as the reduction of a dinitro precursor or a nucleophilic aromatic substitution.

| Solvent Class | Example(s) | Key Advantages | Potential Application in Diamine Synthesis |

| Water | H₂O | Non-toxic, non-flammable, abundant | Nucleophilic substitution, reduction reactions |

| Bio-derived | Cyrene™, γ-valerolactone (GVL) | Biodegradable, from renewable resources | Replacement for dipolar aprotic solvents in various steps |

| Ethers | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | From renewables (2-MeTHF), peroxide resistance (CPME) | Grignard reactions, organometallic catalysis |

| Carbonates | Propylene carbonate | Green polar aprotic solvent | Can replace dichloromethane (B109758) and DMF |

Exploration of Catalyst-Assisted Green Protocols for Diamine Production

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of aromatic diamines can benefit significantly from the use of green catalysts.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, minimizing waste. For the reduction of dinitroaromatic precursors to diamines, a common synthetic route, catalysts such as palladium on carbon (Pd/C) are widely used. However, research is ongoing to develop more sustainable and cost-effective catalysts based on earth-abundant metals like iron, nickel, or copper. For instance, a nickel-catalyzed approach has been developed for the selective monoamination of 1,2-diols, demonstrating the potential of affordable metals in C-N bond formation. acs.org

Catalytic C-H amination is an emerging strategy that offers a more atom-economical route to amines by directly converting C-H bonds to C-N bonds. nih.gov While challenging, the application of this methodology to the synthesis of complex aromatic diamines could significantly shorten synthetic routes and reduce waste. Research in this area has shown that rhodium catalysts can be effective for intramolecular C-H insertion to form cyclic products that can be subsequently opened to yield diamines. nih.gov

| Catalyst Type | Example | Reaction Type | Green Advantages |

| Heterogeneous Metal | Pd/C, Ni-based catalysts | Nitro group reduction, N-alkylation | Recyclable, can use earth-abundant metals |

| Homogeneous Metal | Rhodium complexes | C-H amination/insertion | High atom economy, novel reaction pathways |

| Organocatalysts | 1,2-Benzenediamine derivatives | Michael addition | Metal-free, often biodegradable |

Application of Non-Traditional Activation Methods (e.g., Microwave-Assisted, Ultrasound-Assisted Synthesis)

Non-traditional activation methods, such as microwave irradiation and ultrasound, can dramatically accelerate reaction rates, improve yields, and enhance selectivity, often under solvent-free or greener solvent conditions. mdpi.comajrconline.org

Microwave-Assisted Synthesis:

Microwave heating provides rapid and uniform heating of the reaction mixture, leading to significant rate enhancements. ajrconline.org This technique has been successfully applied to a variety of reactions for synthesizing aromatic amines. For example, a microwave-assisted method for producing anilines and phenols from activated aryl halides has been reported, which eliminates the need for organic solvents and catalysts. nih.gov In a specific instance, the reaction of an aryl halide with aqueous ammonium (B1175870) hydroxide (B78521) in a sealed vessel under microwave irradiation at 130-140°C for 5-20 minutes resulted in high yields of the corresponding aniline. nih.gov This approach could be conceptually applied to the synthesis of this compound from a suitable precursor. Another study demonstrated the rapid, one-pot microwave-assisted synthesis of 2,4-dichloroquinolines from anilines in good yields. asianpubs.org

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. numberanalytics.com Ultrasound has been shown to be effective in various reactions for C-N bond formation. For example, the ultrasound-assisted aza-Michael reaction of amines to α,β-unsaturated compounds has been carried out efficiently in water and under solvent-free conditions without the need for catalysts. utrgv.edu While aromatic amines were found to be less reactive in some ultrasound-assisted Michael additions under solvent-free conditions, the technique has proven effective for a range of other transformations. researchgate.net

| Activation Method | Typical Conditions | Advantages | Potential Application for Diamine Synthesis |

| Microwave | 130-150°C, 5-20 min | Rapid heating, increased reaction rates, higher yields | Nucleophilic aromatic substitution, amination reactions |

| Ultrasound | Room temperature, 10-60 min | Enhanced rates, improved yields, can be catalyst-free | Aza-Michael additions, substitution reactions |

Process Optimization and Scale-Up Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful process optimization and scale-up. For the synthesis of this compound, several factors must be considered to ensure a safe, efficient, and cost-effective process.

Process Optimization:

Key parameters to optimize include reaction temperature, pressure, reaction time, catalyst loading, and reactant stoichiometry. Design of Experiments (DoE) is a powerful statistical tool that can be used to systematically investigate the effects of these variables and their interactions to identify the optimal reaction conditions. For catalytic reactions, catalyst stability and recyclability are crucial for economic viability. The choice of solvent, as discussed previously, not only impacts the environmental footprint but also influences reaction kinetics, product solubility, and ease of purification.

Scale-Up Considerations:

Scaling up a chemical process from the lab to a pilot plant or full-scale production facility presents several challenges. Heat transfer becomes a critical issue, as the surface-area-to-volume ratio decreases with increasing reactor size. For exothermic reactions, efficient heat removal is essential to prevent thermal runaways. Mixing is another important factor, as inadequate mixing can lead to localized "hot spots" and reduced yields or selectivity.

When scaling up microwave-assisted or ultrasound-assisted syntheses, specialized equipment is required. Continuous flow reactors are often preferred for large-scale production using these technologies, as they allow for better control over reaction parameters and more uniform energy distribution. The safety aspects of the process, including the handling of hazardous materials and the management of reaction exotherms, must be thoroughly evaluated and addressed. Finally, the development of robust and efficient purification methods, such as crystallization or distillation, is essential to obtain the final product with the desired purity.

Reaction Mechanisms and Reactivity of 4,5 Dichloro 2 Methylbenzene 1,3 Diamine

Mechanistic Studies of Amine Group Reactivity in Dichlorinated Aromatic Systems

The reactivity of the amino groups in 4,5-dichloro-2-methylbenzene-1,3-diamine is fundamentally governed by the electronic interplay between the activating amino and methyl groups and the deactivating chloro substituents on the aromatic ring. The chemical behavior of an amino group attached to an aromatic system is influenced by the mesomeric interaction with that system, which is in turn affected by other substituents. nih.gov

In dichlorinated aromatic systems, the high electronegativity of the chlorine atoms exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the benzene (B151609) ring and, consequently, the electron density on the nitrogen atoms of the amino groups. A lower electron density on the nitrogen atom decreases its basicity and nucleophilicity. Aromatic amines are generally weaker bases than aliphatic amines because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system. ncert.nic.in The presence of electron-withdrawing groups, such as halogens, further decreases the basicity. ncert.nic.in

Electrophilic Aromatic Substitution Patterns on this compound

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. msu.edu The rate and regioselectivity (orientation) of the substitution are determined by the substituents already present on the ring. lumenlearning.comopenstax.org Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directors. unizin.orglibretexts.org

In the case of this compound, the aromatic ring bears five substituents:

Two Amino (-NH₂) groups: These are strongly activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. pressbooks.pubnumberanalytics.com

One Methyl (-CH₃) group: This is an activating, ortho-, para-directing group. unizin.org

Two Chloro (-Cl) groups: Halogens are weakly deactivating yet are ortho-, para-directing. unizin.orgpressbooks.pub

The directing effects of these groups converge to determine the position of any subsequent electrophilic attack. The only unsubstituted position on the aromatic ring is carbon-6 (C6). An analysis of the directing influences of the existing substituents shows a strong preference for substitution at this position.

Interactive Table: Directing Effects of Substituents on this compound

| Substituent (Position) | Type | Directing Effect | Influence on C6 Position |

| 1-Amino (-NH₂) | Activating | Ortho, Para | Ortho (Strongly directs to C6) |

| 3-Amino (-NH₂) | Activating | Ortho, Para | Para (Strongly directs to C6) |

| 2-Methyl (-CH₃) | Activating | Ortho, Para | Ortho to 1-NH₂, Meta to itself |

| 4-Chloro (-Cl) | Deactivating | Ortho, Para | Meta to itself |

| 5-Chloro (-Cl) | Deactivating | Ortho, Para | Ortho (Directs to C6) |

As the table illustrates, the powerful ortho-directing effect of the 1-amino group and the para-directing effect of the 3-amino group additively and strongly activate the C6 position for electrophilic attack. The ortho-directing effect of the 5-chloro group also contributes to this preference. The combined activating effects of the two amino groups and the methyl group significantly outweigh the deactivating effects of the two chloro groups, making the ring highly reactive towards electrophilic aromatic substitution, specifically at the C6 position.

Nucleophilic Reactivity of Amino Moieties in the Presence of Halogen Substituents

The amino groups in this compound can act as nucleophiles due to the lone pair of electrons on each nitrogen atom. chemguide.co.ukquora.com A nucleophile is a species that donates an electron pair to an electrophile. quora.com The nucleophilicity of these amino groups, however, is significantly modulated by the presence of the two chlorine substituents on the aromatic ring.

The chlorine atoms are electron-withdrawing groups that pull electron density away from the benzene ring through the sigma bonds (inductive effect). This electronic pull is relayed to the amino groups, decreasing the availability of the nitrogen lone pair for donation to an electrophile. ucalgary.ca Consequently, this compound is expected to be a weaker nucleophile than a corresponding non-halogenated aromatic diamine.

Despite this reduced nucleophilicity, the amino moieties readily participate in typical nucleophilic substitution reactions. For example, they react with acyl chlorides or acid anhydrides in acylation reactions to form amides. ncert.nic.inchemguide.co.uk They can also undergo alkylation with alkyl halides. ncert.nic.in These reactions involve the nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the reacting partner. The reaction is often carried out in the presence of a base to neutralize the acid (e.g., HCl) formed during the reaction, driving the equilibrium towards the products. ncert.nic.in The competition between halogen bonding and nucleophilic substitution is a known phenomenon in systems containing amines and halogenated compounds. mdpi.com

Examination of Reactivity Profiles and Potential Degradation Pathways for this compound

Interactive Table: Reactivity Profile Summary

| Reaction Type | Reactivity | Influencing Factors |

| Electrophilic Aromatic Substitution | High | Two -NH₂ groups and one -CH₃ group strongly activate the ring, overriding the deactivating -Cl groups. Substitution is highly regioselective for the C6 position. |

| Amine Group Nucleophilicity | Moderate | The lone pairs on the nitrogen atoms allow for nucleophilic reactions (e.g., acylation, alkylation). Reactivity is reduced by the electron-withdrawing inductive effect of the two -Cl groups. |

| Diazotization | Expected | Aromatic primary amines typically react with nitrous acid to form diazonium salts, which are versatile synthetic intermediates. |

Potential degradation pathways for chlorinated aromatic compounds are of significant environmental interest. ethz.ch While specific degradation studies on this compound are not widely documented, pathways can be inferred from related compounds like dichlorobenzenes and chloroanilines.

Biological degradation in aerobic environments often begins with oxidation of the aromatic ring, typically catalyzed by dioxygenase enzymes in microorganisms. ethz.ch This leads to the formation of a dichlorinated catechol-like intermediate. Subsequent enzymatic reactions would lead to the cleavage of the aromatic ring, followed by further metabolism into central metabolic intermediates. ethz.ch

Under anaerobic conditions, reductive dechlorination can be a key degradation step, where chlorine atoms are sequentially removed and replaced by hydrogen atoms. ethz.ch Chemical degradation can occur through advanced oxidation processes, involving highly reactive species like hydroxyl radicals, or through photolysis, where UV light provides the energy to break chemical bonds. The high stability of the aromatic ring and the carbon-chlorine bonds suggests that this compound is likely to be a persistent molecule in the environment without specific biological or chemical degradation mechanisms. ethz.ch

Derivatization and Functionalization of 4,5 Dichloro 2 Methylbenzene 1,3 Diamine

Formation of Schiff Bases and Imine Derivatives from 4,5-Dichloro-2-methylbenzene-1,3-diamine

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are commonly formed through the condensation of a primary amine with an aldehyde or ketone. The reaction of this compound with various aldehydes and ketones can lead to the formation of mono- or di-imine derivatives, depending on the stoichiometry of the reactants.

Recent research has demonstrated the synthesis of diorganotin(IV) complexes derived from Schiff bases of 4,5-dichloro-o-phenylenediamine and substituted salicylaldehydes. x-mol.net These Schiff bases act as dianionic tetradentate ligands with an N2O2 donor set, coordinating with the tin center through phenolic oxygen and imine nitrogen atoms. x-mol.net The resulting diorganotin(IV) complexes exhibit a distorted octahedral geometry. x-mol.net

The general synthesis of these Schiff bases involves the condensation of 4,5-dichloro-1,2-phenylenediamine with substituted salicylaldehydes. Spectroscopic characterization, including CHN elemental analysis, ESI-MS, and various NMR techniques (¹H, ¹³C, and ¹¹⁹Sn), has been used to confirm the structures of these compounds. x-mol.net

Table 1: Examples of Schiff Bases Derived from 4,5-Dichloro-1,2-phenylenediamine and their Diorganotin(IV) Complexes x-mol.net

| Schiff Base Ligand | Organotin Reactant | Resulting Complex |

| 6,6′-((1E,1′E)-((4,5-dichloro-1,2-phenylene)bis(azanylylidene))bis(methanylylidene))bis(3-methoxyphenol) (H₂Lᵃ) | Dibutyltin(IV) oxide | (C₄H₉)₂SnLᵃ |

| 6,6′-((1E,1′E)-((4,5-dichloro-1,2-phenylene)bis(azanylylidene))bis(methanylylidene))bis(3-methoxyphenol) (H₂Lᵃ) | Dimethyltin(IV) oxide | (CH₃)₂SnLᵃ |

| 6,6′-((1E,1′E)-((4,5-dichloro-1,2-phenylene)bis(azanylylidene))bis(methanylylidene))bis(3-methoxyphenol) (H₂Lᵃ) | Diphenyltin(IV) oxide | (C₆H₅)₂SnLᵃ |

| 1,1′-((1E,1′E)-((4,5-dichloro-1,2-phenylene)bis(azanylylidene))bis(methanylylidene))bis(naphtha-en-2-ol) (H₂Lᵇ) | Dibutyltin(IV) oxide | (C₄H₉)₂SnLᵇ |

| 1,1′-((1E,1′E)-((4,5-dichloro-1,2-phenylene)bis(azanylylidene))bis(methanylylidene))bis(naphtha-en-2-ol) (H₂Lᵇ) | Dimethyltin(IV) oxide | (CH₃)₂SnLᵇ |

| 1,1′-((1E,1′E)-((4,5-dichloro-1,2-phenylene)bis(azanylylidene))bis(methanylylidene))bis(naphtha-en-2-ol) (H₂Lᵇ) | Diphenyltin(IV) oxide | (C₆H₅)₂SnLᵇ |

Cyclization Reactions for Heterocyclic Synthesis Utilizing this compound

The ortho-diamine functionality of this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems through cyclization reactions.

Benzimidazoles are a significant class of heterocyclic compounds with a benzene (B151609) ring fused to an imidazole (B134444) ring. wikipedia.orgnih.gov The synthesis of benzimidazole (B57391) derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde, followed by cyclization. nih.govnih.gov

A specific example is the synthesis of 2-(4-(3-((5,6-dichloro-1-methyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile. acs.org This compound was prepared as part of a study to develop new 1H-benzo[d]imidazole-based inhibitors. acs.org The synthesis of such derivatives highlights the utility of substituted o-phenylenediamines, like this compound, in constructing complex benzimidazole structures. acs.org

The general reaction for the formation of benzimidazoles from o-phenylenediamines and aldehydes can be influenced by various catalysts and reaction conditions to achieve high yields. nih.gov

Quinoxalines are another important class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine (B50134) ring. nih.gov A common synthetic route to quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govnih.gov

A related structure, 6,7-dichloro-5,8-quinoxalinedione, has been synthesized, demonstrating the use of dichlorinated precursors in forming the quinoxaline (B1680401) core. semanticscholar.orgresearchgate.net The synthesis of 6,7-dichloro-5,8-quinoxalinedione was achieved through a multi-step process starting from 2-aminophenol. semanticscholar.org The key step in forming the quinoxaline ring system involves the reaction of an amino-substituted intermediate with glyoxal (B1671930) sodium bisulfite. semanticscholar.org This highlights a potential pathway for the utilization of this compound in the synthesis of quinoxaline derivatives.

Diazocines are eight-membered heterocyclic compounds containing two nitrogen atoms. The synthesis of dibenzo[b,f] nih.govnih.govdiazocine-6,11-diones can be achieved through the condensation of o-phenylenediamines with phthalic acid derivatives. nih.gov

A study on unsymmetrically-substituted 5,12-dihydrodibenzo[b,f] nih.govnih.govdiazocine-6,11-diones utilized 4,5-dichloro-N¹-methylbenzene-1,2-diamine as a starting material. nih.gov This diamine was reacted with various dimethyl phthalates in the presence of sodium hydride to yield the corresponding diazocine derivatives in high yields. nih.gov

Table 2: Synthesis of Dibenzo[b,f] nih.govnih.govdiazocine-6,11-diones from 4,5-Dichloro-N¹-methylbenzene-1,2-diamine nih.gov

| 4,5-Dichloro-N¹-methylbenzene-1,2-diamine Reactant | Dimethyl Phthalate Reactant | Product | Yield (%) |

| 4,5-dichloro-N¹-methylbenzene-1,2-diamine | dimethyl phthalate | 2,3-dichloro-5-methyl-5,12-dihydrodibenzo[b,f] nih.govnih.govdiazocine-6,11-dione | 85 |

| 4,5-dichloro-N¹-methylbenzene-1,2-diamine | dimethyl 4,5-dichlorophthalate | 2,3,8,9-tetrachloro-5-methyl-5,12-dihydrodibenzo[b,f] nih.govnih.govdiazocine-6,11-dione | 82 |

| 4,5-dichloro-N¹-methylbenzene-1,2-diamine | dimethyl 3,4,5,6-tetrachlorophthalate | 2,3,7,8,9,10-hexachloro-5-methyl-5,12-dihydrodibenzo[b,f] nih.govnih.govdiazocine-6,11-dione | 75 |

The reactivity of this compound allows for its use in the synthesis of a variety of novel nitrogen-containing heterocycles. For instance, halogenated heterocyclic compounds have been synthesized starting from 4,5-dihalogenobenzene-1,2-diamines. nih.gov One such example is the formation of 2,1,3-benzothiadiazole (B189464) derivatives through the reaction of the corresponding diamines with thionyl chloride and triethylamine. nih.gov This reaction provides a pathway to novel heterocyclic systems incorporating both nitrogen and sulfur.

Palladium-Catalyzed Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds, respectively. wikipedia.orgorganic-chemistry.orgdiva-portal.org

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.orglibretexts.org This reaction is highly versatile and can be applied to a wide range of substrates. rug.nl The presence of chloro-substituents on the aromatic ring of this compound makes it a suitable candidate for such coupling reactions, allowing for the introduction of various aryl or alkyl groups at the nitrogen atoms. The development of specialized ligands has significantly expanded the scope of this reaction, enabling the coupling of a broad array of amines and aryl halides under milder conditions. rug.nl

The Suzuki coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. diva-portal.org Given the presence of chlorine atoms, this compound could potentially undergo Suzuki coupling to introduce new carbon-based substituents onto the aromatic ring, further functionalizing the molecule. The reaction typically involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product. diva-portal.org

Polymer Synthesis Incorporating this compound

Aromatic diamines are fundamental building blocks in the synthesis of high-performance polymers due to the rigid and stable aromatic structures they impart to the polymer backbone.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. specialchem.comrsc.org The most common method for polyimide synthesis is a two-step process involving the reaction of a diamine with a dianhydride to first form a soluble poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. vt.educore.ac.ukdakenchem.com

This compound, as a diamine monomer, could be polymerized with various aromatic tetracarboxylic dianhydrides to produce novel polyimides. hgxx.orgresearchgate.netscirp.org The presence of the methyl group and chlorine atoms on the diamine unit would be expected to influence the properties of the resulting polymer, such as solubility, glass transition temperature, and thermal stability, by affecting chain packing and intermolecular interactions.

Polyacrylamide is a polymer formed from acrylamide (B121943) subunits. wikipedia.org While the direct synthesis of polyacrylamide from an aromatic diamine like this compound is not a standard polymerization route, the diamine could potentially be used to create copolymers or to cross-link polymer chains. For instance, the amine groups could react with acryloyl chloride to form a bis-acrylamide monomer, which could then be polymerized or copolymerized to create novel polymer structures.

Beyond polyimides, aromatic diamines are versatile monomers for various other types of polymers. They can be used in the synthesis of polyamides, polyureas, and polybenzoxazines, among others. researchgate.netresearchgate.net The reaction of this compound with diacyl chlorides would yield polyamides, while reaction with diisocyanates would produce polyureas. The specific structure of this diamine, with its chloro and methyl substituents, would likely impart unique properties to these polymers.

Computational Chemistry and Theoretical Investigations of 4,5 Dichloro 2 Methylbenzene 1,3 Diamine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By approximating the electron density, DFT methods can accurately predict molecular geometries and a variety of electronic properties, offering a balance between computational cost and accuracy. For 4,5-Dichloro-2-methylbenzene-1,3-diamine, DFT calculations are instrumental in elucidating its structural and electronic features.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For aromatic amines, the HOMO is typically localized on the benzene (B151609) ring and the amino groups, reflecting their electron-rich nature. The LUMO, in contrast, is often distributed over the aromatic ring. In the case of this compound, the presence of electron-donating amino and methyl groups and electron-withdrawing chloro groups will influence the energies of these frontier orbitals.

Table 1: Representative Frontier Molecular Orbital Energies and Gaps for Substituted Anilines (Illustrative Data)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Aniline | -5.52 | -0.34 | 5.18 |

| 2,4-Dichloroaniline | -5.98 | -0.97 | 5.01 |

| 3,5-Dichloroaniline | -6.15 | -0.89 | 5.26 |

This table presents illustrative data for related compounds to demonstrate the typical range of HOMO-LUMO energies and gaps determined by DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue-colored regions represent positive electrostatic potential, indicating sites for nucleophilic attack.

For this compound, the MEP map would be expected to show negative potential (red) around the nitrogen atoms of the amino groups due to the lone pairs of electrons, making them likely sites for electrophilic attack. The hydrogen atoms of the amino groups and the methyl group would likely exhibit a positive potential (blue). The chlorine atoms, being electronegative, would also contribute to the negative potential regions. The aromatic ring itself will have a complex potential distribution influenced by all the substituents.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified as stabilization energies. These interactions, such as hyperconjugation, play a crucial role in determining molecular stability and structure.

Table 2: Illustrative NBO Analysis of Intramolecular Interactions in a Substituted Aniline

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C-C)ring | ~30-50 |

| π(C-C)ring | π(C-C)ring | ~15-25 |

| LP(1) Cl | σ*(C-C)ring | ~1-5 |

This table provides an illustrative example of the types of intramolecular interactions and their stabilization energies that would be determined from an NBO analysis.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are widely used to predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and assigning spectral features to specific molecular motions or electronic transitions.

Vibrational Spectroscopy (FT-IR, Raman) Simulations and Assignments

Theoretical calculations of vibrational frequencies can produce simulated Fourier-Transform Infrared (FT-IR) and Raman spectra that closely resemble experimental data. By analyzing the computed vibrational modes, each peak in the spectrum can be assigned to a specific molecular motion, such as stretching, bending, or torsion.

For this compound, DFT calculations would predict the characteristic vibrational frequencies for the N-H stretching of the amino groups (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ respectively), C=C stretching of the benzene ring (around 1400-1600 cm⁻¹), and C-Cl stretching (typically in the 600-800 cm⁻¹ range). A study on chlorine-substituted anilines demonstrated good agreement between DFT-calculated and experimentally observed vibrational frequencies. researchgate.net

Table 3: Representative Calculated Vibrational Frequencies for a Dichloroaniline (Illustrative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | ~3500 |

| N-H Symmetric Stretch | ~3400 |

| Aromatic C-H Stretch | ~3100 |

| C=C Ring Stretch | ~1600 |

| N-H Scissoring | ~1620 |

| C-Cl Stretch | ~700 |

This table presents illustrative data for a related compound to demonstrate the typical vibrational frequencies that would be predicted by DFT calculations. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (¹H, ¹³C)

Quantum chemical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework for this purpose. Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental data to aid in the structural elucidation of the molecule.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons of the amino groups, the aromatic ring, and the methyl group. The chemical shifts would be influenced by the electronic environment created by the chloro and amino substituents. Similarly, the ¹³C NMR spectrum would show separate signals for each unique carbon atom in the molecule, with the chemical shifts of the ring carbons being particularly sensitive to the attached functional groups.

Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a Substituted Benzene Ring

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic H | 6.5 - 7.5 |

| -NH₂ H | 3.5 - 5.0 |

| -CH₃ H | 2.0 - 2.5 |

| Aromatic C (unsubstituted) | 115 - 130 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-Cl | 125 - 135 |

| -CH₃ C | 15 - 25 |

This table provides an illustrative range of chemical shifts for protons and carbons in a substituted benzene ring, similar to what would be predicted for the title compound.

UV-Visible Absorption and Emission Spectra Predictions and Analysis of Electronic Transitions

The theoretical prediction of UV-Visible absorption and emission spectra for this compound is accomplished using quantum chemical calculations, primarily Time-Dependent Density Functional Theory (TD-DFT). rsc.orgresearchgate.net This computational method has become a standard tool for investigating the electronic excited states of molecules, providing valuable insights into their optical properties. rsc.org The process involves first optimizing the ground-state geometry of the molecule using Density Functional Theory (DFT). Following this, TD-DFT calculations are performed to determine the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. mdpi.com

Emission spectra, corresponding to fluorescence, are predicted by first optimizing the geometry of the first excited state and then calculating the energy of the transition back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift.

Table 1: Predicted UV-Visible Absorption Data for this compound (Illustrative)

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|

| 3.85 | 322 | 0.045 | HOMO -> LUMO | π -> π* |

| 4.21 | 294 | 0.098 | HOMO-1 -> LUMO | π -> π* |

Note: This table is illustrative and presents the type of data obtained from TD-DFT calculations. Actual values would require specific computational studies.

Reactivity Descriptors and Chemical Hardness Calculations

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. frontiersin.org These descriptors are derived from the energies of the frontier molecular orbitals, namely the HOMO and LUMO. For this compound, these calculations can predict the molecule's stability and reactivity towards electrophilic and nucleophilic attacks. mdpi.com

The key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. mdpi.com

Chemical Potential (μ): Related to the escaping tendency of electrons, calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons, calculated as ω = μ² / (2η).

These global reactivity descriptors provide a general overview of the molecule's chemical behavior. Additionally, local reactivity can be predicted using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 2: Calculated Reactivity Descriptors for this compound (Illustrative)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.89 |

| ELUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 4.66 |

| Ionization Potential (I) | 5.89 |

| Electron Affinity (A) | 1.23 |

| Chemical Hardness (η) | 2.33 |

| Chemical Potential (μ) | -3.56 |

Note: This table is for illustrative purposes to show the output of conceptual DFT calculations. Specific values for the target compound would need to be determined through dedicated computational analysis.

Molecular Dynamics Simulations for Conformation Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational dynamics and intermolecular interactions of molecules over time. nih.gov For this compound, MD simulations can provide insights into the flexibility of the molecule, the preferred orientations of the amino and methyl groups, and how it interacts with other molecules, such as solvents or other monomers in a condensed phase. nih.gov

The simulation begins with an initial geometry of the molecule, often obtained from quantum mechanical calculations. A force field is then applied to describe the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom is tracked over a specified period, providing a dynamic picture of the molecule's behavior.

Conformational analysis involves identifying the most stable conformers and the energy barriers for conversion between them. rti.org This is particularly relevant for understanding the rotation of the amino groups and the methyl group. The simulations can reveal the most probable dihedral angles and how they are influenced by the steric and electronic effects of the chlorine atoms.

MD simulations are also instrumental in studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can analyze the formation of hydrogen bonds between the amino groups, as well as π-π stacking interactions between the benzene rings. These interactions are crucial for understanding the properties of the compound in its solid or liquid state. The analysis of radial distribution functions from the simulation can provide detailed information about the local molecular environment.

Advanced Spectroscopic and Analytical Characterization of 4,5 Dichloro 2 Methylbenzene 1,3 Diamine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of 4,5-Dichloro-2-methylbenzene-1,3-diamine. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or five decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other isomers or compounds with the same nominal mass.

For this compound (C₇H₈Cl₂N₂), the expected exact mass can be calculated and compared against the experimental value. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a clear signature in the mass spectrum. For a molecule containing two chlorine atoms, a distinctive M, M+2, and M+4 isotopic cluster is observed, with relative intensities of approximately 9:6:1, further confirming the presence and number of chlorine atoms. Electron ionization (EI) is a common method used for such analyses. nist.gov For instance, the related compound 4,5-dichloro-1,2-benzenediamine shows a molecular ion peak in its mass spectrum, which serves as a reference for its molecular weight. nist.gov HRMS analysis of reaction products, such as in the monitoring of phosgene (B1210022) detection by a diamine probe, has been used to validate reaction mechanisms by identifying the exact mass of the resulting urea (B33335) derivative. mdpi.com

| Formula | Ion | Theoretical Exact Mass (m/z) | Key Isotopic Peaks |

|---|---|---|---|

| C₇H₈Cl₂N₂ | [M+H]⁺ | 191.01375 | [M]⁺, [M+2]⁺, [M+4]⁺ |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and spatial arrangement of atoms in this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, one would expect distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing chlorine atoms and electron-donating amine groups. A ¹H NMR spectrum of the related 4,5-Dichloro-1,2-benzenediamine in DMSO-d₆ shows a singlet at 6.63 ppm for the two aromatic protons and a broad singlet at 4.75 ppm for the four amine protons. chemicalbook.com For this compound, a singlet for the lone aromatic proton and separate signals for the methyl and two non-equivalent NH₂ groups would be anticipated.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Theoretical and experimental studies on related nitrobenzene-1,2-diamines show that the chemical shifts of the carbon atoms are significantly affected by the positions of the nitro and amino substituents. researchgate.net For the title compound, seven distinct signals would be expected, corresponding to the seven carbon atoms in the molecule.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies proton-proton couplings, while HSQC correlates protons with their directly attached carbons. These experiments are crucial for unambiguously assigning the signals in the ¹H and ¹³C spectra.

Solid-State NMR (SSNMR): SSNMR is a powerful tool for studying the structure and dynamics of molecules in the solid state, especially for materials that are insoluble or difficult to crystallize. digitellinc.comkpi.ua It can provide information on molecular conformation and packing in the crystalline lattice, which is complementary to data from X-ray diffraction. nih.govmdpi.com For derivatives of this compound, SSNMR could be used to characterize the final structure of polymers or networked materials. kpi.ua

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | ~6.5 - 7.0 | Singlet | 1H |

| Amine-H (NH₂) | ~4.0 - 5.5 (broad) | Two Singlets | 2H + 2H |

| Methyl-H (CH₃) | ~2.0 - 2.5 | Singlet | 3H |

Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information, offering a precise three-dimensional map of electron density in a crystalline solid. This technique allows for the absolute determination of bond lengths, bond angles, and intermolecular interactions.

For a derivative of this compound to be analyzed by SC-XRD, a suitable single crystal must first be grown. The diffraction pattern produced when the crystal is exposed to X-rays is used to solve the crystal structure. For example, the crystal structure of 4,5-dichloro-N-ethyl-2-nitrobenzenamine, a related precursor, was determined to be orthorhombic with space group P2₁2₁2₁. researchgate.net Such analyses provide exact geometric parameters. mdpi.com The data obtained from SC-XRD, including unit cell dimensions, space group, and atomic coordinates, are crucial for understanding crystal packing, hydrogen bonding networks involving the amine groups, and other non-covalent interactions that dictate the supramolecular architecture. nih.govmdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 3.9327 |

| b (Å) | 13.537 |

| c (Å) | 18.301 |

| Volume (ų) | 974.3 |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is highly specific to the compound's structure.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine groups typically appear as a pair of bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region, while the C-N and C-Cl stretching vibrations will appear at lower wavenumbers in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It provides complementary information to FT-IR. For instance, the aromatic ring breathing modes are often strong in the Raman spectrum. Analysis of the vibrational spectra of similar molecules, such as 1,2-dichloro-4-fluoro-5-nitrobenzene (B1585222) and 4-chloro-2-methyl benzonitrile, often involves both experimental recording and theoretical calculations using methods like Density Functional Theory (DFT) to achieve a complete assignment of the observed vibrational modes. materialsciencejournal.orgindexcopernicus.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | 600 - 800 |

UV-Visible Spectroscopy for Analysis of Electronic Transitions and Conjugation Pathways

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The absorption maxima (λ_max) and molar absorptivity (ε) are related to the extent of π-conjugation in the molecule.

For this compound, the benzene (B151609) ring substituted with two amino groups (auxochromes) and two chloro groups will exhibit characteristic π-π* and n-π* transitions. researchgate.net The amino groups typically cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The electronic effects of substituents on p-phenylenediamines have been shown to linearly correlate with redox potentials and influence the absorption spectra. researchgate.net The solvent can also influence the position of the absorption maxima. Studies on related aromatic diamines show strong UV-Vis absorption bands with maxima generally occurring around 300 nm, which are attributable to these transitions. researchgate.net This technique is valuable for studying how derivatization of the amine groups or changes to the aromatic system affect the electronic structure and conjugation pathways of the molecule.

| Transition Type | Typical λ_max Range (nm) | Description |

|---|---|---|

| π → π | 250 - 350 | High-intensity transition involving the aromatic π-system. |

| n → π | > 300 | Lower-intensity transition involving non-bonding electrons on nitrogen. |

Advanced Chromatographic Techniques for Purity Assessment and Separation

Advanced chromatographic techniques are essential for verifying the purity of this compound and for separating it from starting materials, byproducts, or derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a primary tool for purity assessment. A sample is passed through a column (e.g., C18), and components are separated based on their polarity. A pure compound should ideally show a single sharp peak in the chromatogram. The retention time is characteristic of the compound under specific conditions (mobile phase, flow rate, column).

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a higher-resolution version of HPLC that uses smaller stationary phase particles, allowing for faster and more efficient separations. lcms.czwaters.com It is highly effective for analyzing complex mixtures and quantifying trace impurities. Methods using UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) have been developed for the sensitive detection of various aromatic diamines. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful analytical method. The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. This provides both retention time data for separation and mass spectral data for identification, making it highly effective for confirming the identity of the main component and any volatile impurities. lcms.cz

| Technique | Principle | Primary Application |

|---|---|---|

| HPLC | Separation based on polarity using a liquid mobile phase. | Routine purity checks and quantification. |

| UPLC | High-resolution separation using smaller particles and higher pressures. | High-throughput analysis, improved sensitivity, and resolution. waters.com |

| GC-MS | Separation of volatile compounds in a gas phase, coupled with mass detection. | Identification of volatile components and impurities. |

Applications of 4,5 Dichloro 2 Methylbenzene 1,3 Diamine As a Synthetic Building Block

Precursor in the Synthesis of Novel Functional Organic Materials

The bifunctional nature of 4,5-Dichloro-2-methylbenzene-1,3-diamine, conferred by its two primary amine groups, makes it a suitable monomer for step-growth polymerization. These amine groups can react with complementary functional groups, such as carboxylic acid chlorides or anhydrides, to form robust polymer chains. This reactivity is foundational to the synthesis of high-performance polymers like polyamides and polyimides.

The inclusion of chlorine atoms directly on the aromatic backbone is a key feature. This halogenation is known to impart specific, desirable properties to the resulting polymers, including:

Enhanced Thermal Stability: The strong carbon-chlorine bonds can increase the decomposition temperature of the material.

Flame Retardancy: Halogenated compounds are widely used as flame retardants. Upon combustion, they can release species that interrupt the radical chain reactions of fire.

Chemical Resistance: The electron-withdrawing nature of chlorine can render the polymer backbone less susceptible to chemical attack.

Modified Solubility: The presence of chlorine atoms alters the polarity and intermolecular interactions of the polymer chains, allowing for fine-tuning of their solubility in organic solvents, which is crucial for processing and application.

While specific polymers derived from this compound are not extensively documented in literature, its classification as a material building block by chemical suppliers suggests its intended use in the synthesis of such functional organic materials. bldpharm.com

Intermediates for Advanced Dyes and Pigments Development

Aromatic diamines are fundamental precursors in the synthesis of a vast array of dyes and pigments, particularly azo dyes. The synthesis process typically involves a diazotization reaction, where a primary aromatic amine is converted into a diazonium salt using nitrous acid. This highly reactive diazonium salt is then reacted with a coupling component (such as a phenol (B47542) or another aromatic amine) to form the azo compound, which is characterized by the -N=N- chromophore.

This compound possesses two amine groups, both of which can potentially undergo diazotization. This allows for the creation of mono-azo or bis-azo dyes, providing a route to a diverse range of colors. The substituents on the benzene (B151609) ring play a critical role in determining the final properties of the dye:

Chlorine Atoms: These electron-withdrawing groups act as auxochromes and can cause a bathochromic (deepening of color) or hypsochromic (lightening of color) shift. They also significantly improve the lightfastness and chemical stability of the dye.

Methyl Group: This electron-donating group can also modify the color and solubility of the final product.

The use of chlorinated phenylenediamines as intermediates for dyes is a well-established practice. For example, related compounds like 2,5-dichloro-p-phenylenediamine are known intermediates for dyestuffs. This precedent strongly supports the potential of this compound to serve as a valuable intermediate for creating advanced dyes and pigments with high stability and specific color characteristics.

| Analogous Compound | Documented Application |

| 2,5-Dichloro-p-phenylenediamine | Intermediate for dyes and pigments. |

| 4-Chloro-m-phenylenediamine | Dyestuff and pigment intermediate; hair dye coupler. |

| 4-Methylbenzene-1,3-diamine | Precursor for a wide range of synthetic dyes, including basic, solvent, and direct dyes. |

Building Blocks for Complex Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The defined geometry and reactive sites of this compound make it an excellent candidate for constructing molecules that can participate in such self-assembly.

The two amine groups can be readily reacted with aldehydes or ketones via condensation reactions to form Schiff bases containing imine (-C=N-) linkages. If a dialdehyde (B1249045) is used, this can lead to the formation of macrocycles or extended molecular clefts. These larger, more complex molecules can then serve as hosts in host-guest systems or self-assemble into intricate, higher-order structures.

The specific substitution pattern of this compound dictates the geometry of the resulting supramolecular precursors:

The 1,3-positioning of the amine groups creates a bent or angular geometry in the final structure.

The chlorine and methyl groups provide sites for secondary interactions and can be used to control the solubility and packing of the assemblies in the solid state.

This approach is widely used to create complex architectures from simple diamine building blocks, leading to materials with applications in molecular recognition, sensing, and porous frameworks.

Role in the Development of Ligands for Catalysis

The amine functional groups in this compound are ideal starting points for the synthesis of ligands for metal-based catalysis. Ligands are crucial components of catalysts as they bind to a central metal atom and modulate its electronic properties and steric environment, thereby controlling the catalyst's activity and selectivity.

Through straightforward synthetic modifications, the amine groups can be transformed into more complex coordinating moieties. A common strategy is the formation of Schiff base ligands by reacting the diamine with a salicylaldehyde (B1680747) derivative. This creates a multidentate ligand capable of binding to a metal ion through nitrogen and oxygen atoms, forming a stable chelate complex.

The substituents on the aromatic ring of the diamine backbone can influence the catalytic activity:

The electron-withdrawing chlorine atoms can affect the electron density on the coordinating atoms and, subsequently, the Lewis acidity of the metal center.

The steric bulk introduced by the methyl and chlorine groups can create a specific chiral pocket around the metal center, which can be exploited for asymmetric catalysis.

While specific catalytic systems employing ligands derived from this compound are not prominently reported, the synthesis of platinum(II) complexes from other 1,4-diamine ligands demonstrates the principle of using such molecules to create metal-based compounds for various applications.

Future Research Directions and Emerging Trends for Dichlorinated Aromatic Diamines

Development of Novel, Highly Efficient, and Sustainable Synthetic Methodologies

The industrial viability of any chemical compound is fundamentally linked to its synthetic accessibility. For 4,5-Dichloro-2-methylbenzene-1,3-diamine, future research must prioritize the development of synthetic routes that are not only high-yielding but also economically and environmentally sustainable.

Current and Potential Synthetic Pathways: Traditional synthesis of aromatic diamines often involves the nitration of a chlorinated aromatic precursor followed by reduction. A plausible, though not extensively documented, route for this compound would likely start from 1,3-dichloro-2-methylbenzene. This precursor would undergo dinitration, followed by a reduction of the nitro groups to amines.

Future Research Focus:

Catalytic Hydrogenation: Investigating novel catalytic systems for the reduction step is crucial. This includes exploring non-precious metal catalysts (e.g., iron, nickel) and optimizing reaction conditions (pressure, temperature, solvent) to maximize efficiency and minimize waste.

Green Chemistry Approaches: The development of greener synthetic methods is paramount. This could involve using environmentally benign solvents, exploring biocatalytic reduction methods, or developing continuous flow processes that offer better control, safety, and scalability. google.com

Direct Amination: A more advanced and sustainable approach would be the exploration of direct C-H amination techniques. d-nb.info Although challenging for complex aromatic systems, rhodium-catalyzed C-H insertion and other transition-metal-catalyzed methods could offer a more direct and atom-economical route, bypassing the nitration-reduction sequence. nih.gov

A comparative table of potential synthetic strategies is presented below.

| Methodology | Precursor | Key Steps | Potential Advantages | Key Challenges |

| Classical Route | 1,3-Dichloro-2-methylbenzene | 1. Dinitration2. Reduction | Established chemistry | Use of harsh reagents, potential for side reactions, waste generation. |

| Catalytic Hydrogenation | Dinitro-derivative | Reduction | High yields, cleaner process | Catalyst cost and deactivation, high pressure requirements. |

| Direct C-H Amination | 1,3-Dichloro-2-methylbenzene | C-H activation and amination | Atom economy, fewer steps | Regioselectivity control, catalyst development. |

Exploration of Unprecedented Derivatization Pathways and Reactivity Patterns

The two primary amine groups of this compound offer rich opportunities for derivatization, leading to a wide array of functional molecules. The electronic effects of the chlorine and methyl substituents are expected to modulate the reactivity of the amine groups, a phenomenon that warrants detailed investigation.

Potential Derivatization Reactions:

Formation of Heterocycles: Aromatic diamines are key precursors to various heterocyclic systems. For example, reaction with dicarbonyl compounds can yield benzodiazepines or other fused heterocycles. The specific substitution pattern of the target diamine could lead to novel heterocyclic scaffolds with unique electronic and biological properties.

Schiff Base Formation: Condensation with aldehydes and ketones would produce Schiff bases (imines), which are versatile ligands for metal complexes and intermediates in organic synthesis.

Amide and Sulfonamide Synthesis: Acylation with acid chlorides or anhydrides, and reaction with sulfonyl chlorides, would yield corresponding amides and sulfonamides, which are common motifs in pharmaceuticals and functional materials.

A study on the related compound 1,2-diamino-4,5-dichlorobenzene demonstrated its utility in derivatization reactions to improve the analytical sensitivity of mycotoxins, highlighting the potential of such molecules in analytical chemistry. nih.govresearchgate.net Future work should explore analogous reactions for this compound.

Integration of Advanced Computational Modeling for Predictive Property Analysis and Reaction Design

In modern chemical research, computational modeling is an indispensable tool for accelerating discovery and deepening understanding. For this compound, computational methods can provide significant insights where experimental data is lacking.

Applications of Computational Modeling:

Property Prediction: Density Functional Theory (DFT) can be employed to calculate key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. mdpi.com These calculations help predict the molecule's reactivity, electronic absorption spectra, and potential as an electron donor in charge-transfer complexes. nih.govresearchgate.net

Reaction Mechanism and Design: Computational studies can elucidate the thermodynamics and kinetics of potential synthetic and derivatization reactions. researchgate.net By modeling transition states and reaction pathways, researchers can optimize reaction conditions and predict the feasibility of novel transformations, saving significant experimental time and resources.

Polymer Properties: When considering the diamine as a monomer, computational modeling can predict the properties of the resulting polymers. Molecular dynamics simulations can provide insights into chain packing, glass transition temperatures, and mechanical properties of polyamides or polyimides derived from this monomer.

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Molecular Properties | HOMO/LUMO energies, molecular electrostatic potential, IR/NMR spectra. |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties | UV-Vis absorption spectra, electronic transitions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Chemical Bonding | Analysis of non-covalent interactions, bond characterization. nih.gov |

| Molecular Dynamics (MD) | Polymer Simulation | Glass transition temperature, mechanical strength, chain conformation. |

Strategic Incorporation into Novel Advanced Materials and Polymer Systems

The primary industrial interest in aromatic diamines lies in their role as monomers for high-performance polymers. The unique combination of two amine functionalities with chlorine and methyl substituents makes this compound an attractive candidate for creating novel polymers with tailored properties.

Potential Polymer Systems:

High-Performance Polyamides and Polyimides: Aromatic polyamides (aramids) and polyimides are known for their exceptional thermal stability and mechanical strength. researchgate.net The incorporation of chlorine atoms into the polymer backbone is a known strategy to enhance fire resistance and modify solubility. The methyl group could further improve solubility and processability. researchgate.net

Polybenzoxazines: Dichlorinated diamines have been successfully used to synthesize benzoxazine (B1645224) monomers, which upon thermal curing, yield polybenzoxazines with high thermal stability and excellent fire resistance. mdpi.com Investigating the synthesis of a benzoxazine monomer from this compound is a promising avenue for developing new thermosetting resins.

Conducting Polymers: Polyaniline and its derivatives are well-known conducting polymers. The polymerization of phenylenediamines can lead to redox-active polymers with applications in sensors, energy storage, and anti-corrosion coatings. cyberleninka.ru The electronic properties imparted by the chloro and methyl groups could lead to novel conducting polymer systems.

Future research should focus on the synthesis and characterization of polymers derived from this compound, evaluating their thermal, mechanical, and flame-retardant properties in comparison to existing high-performance materials.

Q & A

Q. What are the optimal synthetic routes for 4,5-Dichloro-2-methylbenzene-1,3-diamine, and how can purity be ensured?

- Methodological Answer : A common approach involves the reduction of a nitro precursor, such as 4,5-dichloro-2-methyl-1,3-dinitrobenzene, using stannous chloride (SnCl₂·2H₂O) in ethanol under reflux (75°C, 5–7 hours). Post-reduction, the mixture is alkalized with NaOH, extracted with ethyl acetate, and purified via solvent evaporation . Purity can be verified using HPLC with CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene) derivatization to enhance UV detection sensitivity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use , , and -NMR to confirm substituent positions and assess electronic environments .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for chlorine isotopes .

Q. How should stability and storage conditions be managed for this diamine?

- Methodological Answer : Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent oxidation and photodegradation. Stability tests via periodic TLC or HPLC analyses are recommended. Decomposition products (e.g., quinone derivatives) may form under acidic or oxidative conditions .

Advanced Research Questions